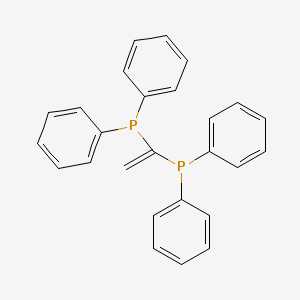

1,1-Bis(diphenylphosphino)ethylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-diphenylphosphanylethenyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22P2/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGLBMPXRFOXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401979 | |

| Record name | 1,1-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84494-89-3 | |

| Record name | 1,1-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Bis(diphenylphosphino)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Bis(diphenylphosphino)ethylene (DPPENE)

A Comprehensive Overview of Synthesis, Properties, and Catalytic Applications for Researchers and Drug Development Professionals

Abstract

1,1-Bis(diphenylphosphino)ethylene, commonly abbreviated as DPPENE or VDPP, is a geminal diphosphine ligand distinguished by its unique structural and electronic properties. Unlike its more common vicinal analogue, 1,2-bis(diphenylphosphino)ethane (dppe), the two phosphorus atoms of DPPENE are bound to the same vinylic carbon atom, creating a constrained geometry that significantly influences its coordination chemistry. This guide provides a detailed exploration of DPPENE, covering its synthesis, key physicochemical properties, and its burgeoning applications as a ligand in transition metal catalysis—a field of immense importance to drug development and fine chemical synthesis.

Part 1: Synthesis of this compound

The reliable synthesis of DPPENE is crucial for its application in catalysis. While several methods have been explored, the most prevalent and efficient route involves the nucleophilic substitution of a geminal dihalide with a diphenylphosphide salt. This approach offers high yields and relatively straightforward purification.

Part 2: Physicochemical and Electronic Properties

The properties of DPPENE are dictated by the unique arrangement of two PPh₂ groups on a single sp²-hybridized carbon. This structure imparts a distinct steric and electronic profile compared to ligands with phosphorus atoms on separate carbons.

Part 3: Coordination Chemistry and Catalytic Applications

The true value of DPPENE lies in its role as a ligand in homogeneous catalysis. Its unique bite angle and electronic properties enable it to stabilize metal centers and modulate their reactivity in ways that are distinct from other diphosphine ligands.

Conclusion and Future Outlook

This compound is a specialized diphosphine ligand whose geminal structure imparts a small, constrained bite angle, setting it apart from more common chelating phosphines. This structural feature is the primary driver of its unique coordination chemistry and catalytic behavior. While its application portfolio is still growing, DPPENE has already proven its utility in important industrial processes like olefin oligomerization and serves as a valuable ligand for constructing novel palladium catalysts for cross-coupling reactions. Future research will likely focus on developing chiral analogues for asymmetric catalysis and further exploring the reactivity of its bimetallic and polynuclear complexes, opening new avenues for catalyst design in complex molecule synthesis.

References

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 1,1-Bis(diphenylphosphino)ethylene (DPPENE)

Introduction: The Unique Architecture of a Geminal Diphosphine Ligand

This compound, often abbreviated as DPPENE or VDPP (Vinylidenebis(diphenylphosphine)), is a distinctive organophosphorus compound that has carved out a significant niche in the fields of coordination chemistry and homogeneous catalysis. Its structure, featuring two diphenylphosphino groups attached to the same carbon atom of an ethylene backbone ([CH₂=C(PPh₂)₂]), sets it apart from its more common isomers, cis- and trans-1,2-bis(diphenylphosphino)ethylene.[1][2] This geminal arrangement results in unique steric and electronic properties, making it a highly valuable bidentate ligand for a variety of transition metals.

This guide provides a comprehensive overview of DPPENE, from its synthesis and fundamental properties to its sophisticated applications in catalysis and materials science, offering field-proven insights for researchers and drug development professionals.

Core Properties and Synthesis

Understanding the foundational characteristics of a ligand is paramount to predicting its behavior in complex chemical systems.

Physical and Spectroscopic Data

The key physical and chemical properties of DPPENE are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₂P₂ | [2][3] |

| Molecular Weight | 396.40 g/mol | [1][4] |

| Appearance | White to off-white solid/crystals | [1][5] |

| Melting Point | 110-111 °C | [1] |

| CAS Number | 84494-89-3 | [1][3] |

| Functional Group | Phosphine | [1] |

| Assay | ≥98% | [1] |

Synthesis Pathway

The synthesis of DPPENE is a multi-step process that requires careful handling of air- and moisture-sensitive reagents. A common laboratory-scale synthesis proceeds via the reaction of vinylidene chloride precursors with a phosphide source. A representative, albeit complex, route involves the use of n-butyllithium and hexachlorodisilane in a multi-step reaction to yield the final product.[3]

The general logic of such syntheses involves creating a nucleophilic phosphorus species that can displace leaving groups on a two-carbon backbone to form the P-C bonds.

Caption: Generalized synthetic workflow for DPPENE.

Coordination Chemistry: The Foundation of Catalytic Activity

As a bidentate ligand, DPPENE coordinates to transition metal centers through the lone pairs on its two phosphorus atoms, forming a stable chelate ring. This chelation is fundamental to its function, as it stabilizes the metal center and influences the geometry of the resulting complex, thereby dictating its catalytic activity.

The key feature of DPPENE is its "bite angle"—the P-M-P angle formed upon coordination. This angle is constrained by the C-C-P geometry of the ligand backbone. The small, four-membered chelate ring formed by DPPENE results in a significantly smaller bite angle compared to ligands like 1,2-bis(diphenylphosphino)ethane (dppe), which forms a five-membered ring.[6] This structural constraint is not a limitation but a critical feature that can be exploited to achieve high selectivity in certain catalytic reactions.

Caption: Chelation of DPPENE to a metal center (M).

Applications in Homogeneous Catalysis

The unique structural properties of DPPENE make it an effective ligand in several important catalytic transformations, most notably in ethylene oligomerization.

Chromium-Catalyzed Ethylene Oligomerization

One of the most prominent applications of DPPENE is as a carbon-bridged diphosphine ligand in chromium-catalyzed reactions for the selective trimerization and tetramerization of ethylene.[4] This process is of immense industrial importance for the production of linear alpha-olefins like 1-hexene and 1-octene, which are key comonomers in polymer production.

Causality of Selectivity: In these systems, the Cr-DPPENE complex, when activated by a co-catalyst like methylaluminoxane (MAO), forms a highly active catalytic species. The constrained bite angle of the DPPENE ligand is crucial for directing the reaction pathway. It promotes the formation of a specific metallacycle intermediate that preferentially undergoes expansion and reductive elimination to yield 1-hexene and 1-octene, while suppressing the competing chain growth pathway that leads to polyethylene.[7] The rigidity and steric profile of the ligand stabilize the catalytically active chromium species, leading to high catalyst productivity and selectivity.[7][8]

Caption: Simplified catalytic cycle for Cr-DPPENE ethylene oligomerization.

Palladium-Catalyzed Cross-Coupling Reactions

While ligands like dppe and dppf are more famous in this domain, DPPENE also serves as a reactant for preparing cyclometallated palladium diphosphane catalysts.[4][9] These catalysts can be employed in various cross-coupling reactions. The DPPENE ligand helps to stabilize the palladium center through the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, which are the core steps of reactions like Suzuki, Heck, and Sonogashira couplings.[10][11] The specific electronic and steric environment provided by DPPENE can influence catalyst stability and turnover numbers.

Experimental Protocol: Ethylene Trimerization

The following protocol is a representative, self-validating system for the selective trimerization of ethylene to 1-hexene using a Cr/DPPENE catalyst system.

Objective: To demonstrate the high selectivity of the in-situ-generated Cr(acac)₃/DPPENE/MAO catalyst system for the production of 1-hexene from ethylene.

Materials:

-

Chromium(III) acetylacetonate [Cr(acac)₃]

-

This compound (DPPENE)

-

Modified Methylaluminoxane (MMAO, 7 wt. % Al in heptane)

-

Toluene (anhydrous, inhibitor-free)

-

Ethylene (polymer grade)[12]

-

High-pressure stainless steel reactor (e.g., Parr reactor) equipped with mechanical stirring, temperature control, and gas inlet/outlet.

Procedure:

-

Reactor Preparation: The reactor is meticulously cleaned, dried in an oven at 120 °C overnight, and assembled while hot. It is then purged with high-purity argon or nitrogen for at least 30 minutes to ensure an inert atmosphere. This step is critical as organometallic catalysts are extremely sensitive to air and moisture.

-

Solvent and Co-catalyst Addition: 50 mL of anhydrous toluene is cannulated into the reactor, followed by the required amount of MMAO solution (e.g., to achieve an Al/Cr ratio of 300:1). The MMAO acts as both a scavenger for impurities and the primary activator for the chromium precursor.

-

Catalyst Precursor Preparation: In a separate Schlenk flask under argon, precisely weigh Cr(acac)₃ and DPPENE in a 1:1 molar ratio. Dissolve this mixture in a minimal amount of anhydrous toluene (approx. 5 mL). The solution should be stirred for 10-15 minutes to allow for pre-coordination of the ligand to the metal center.

-

Catalyst Injection: The prepared Cr/DPPENE solution is injected into the reactor via syringe through a septum port. The reactor is sealed.

-

Reaction Execution: The reactor is heated to the desired temperature (e.g., 60 °C) while stirring. Once the temperature is stable, the reactor is pressurized with ethylene to the target pressure (e.g., 30 bar). The pressure is maintained throughout the reaction by a continuous ethylene feed. The reaction is typically run for a set time (e.g., 30 minutes).

-

Quenching and Analysis: After the reaction time has elapsed, the ethylene feed is stopped, and the reactor is rapidly cooled in an ice bath. The remaining pressure is carefully vented. The reaction is quenched by the slow addition of 10 mL of 10% HCl. This deactivates the catalyst and hydrolyzes the aluminum alkyls.

-

Product Quantification: A known amount of an internal standard (e.g., nonane) is added to the reactor. A sample of the organic phase is taken and analyzed by Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to identify and quantify the products (1-hexene, 1-octene, polyethylene). The self-validating nature of this protocol lies in the expected high selectivity for 1-hexene, which confirms the integrity of the catalytic system.

Role in Materials Science

Beyond catalysis, DPPENE is used as a building block for supramolecular structures and coordination polymers. It acts as a chelating agent in the formation of "A-frame" palladacycles and tetranuclear palladium complexes with bridging diphosphine ligands.[4] These well-defined structures are of interest in materials science for their potential applications in sensing, molecular recognition, and as precursors for novel materials.

Safety and Handling

DPPENE is classified as a hazardous substance and must be handled with appropriate care.[2]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]

-

Precautions: Avoid breathing dust.[13] Use only in a well-ventilated area or under a fume hood. Wear protective gloves, safety goggles, and a lab coat.[13][14]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[13] If in eyes, rinse cautiously with water for several minutes.[13] If inhaled, move the person to fresh air.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]

Conclusion

This compound is more than just an isomer of dppe; it is a specialized ligand whose unique geminal phosphine arrangement imparts distinct reactivity. Its primary value lies in its ability to form constrained chelate rings, a property that has been masterfully exploited in chromium-catalyzed ethylene oligomerization to achieve high selectivity for valuable alpha-olefins. Its utility in forming complex palladium structures further highlights its versatility. For the research scientist, a thorough understanding of DPPENE's synthesis, coordination behavior, and catalytic causality is essential for leveraging its full potential in the development of novel, efficient chemical processes and advanced materials.

References

-

This compound | C26H22P2 | CID 4327892 - PubChem. PubChem.[Link]

-

The use of bis(diphenylphosphino)amines with N-aryl functionalities in selective ethylene tri- and tetramerisation | Request PDF - ResearchGate. ResearchGate.[Link]

-

Polymerization of Ethylene and 1,3-Butadiene Using Methylaluminoxane-Phosphine Catalyst Systems - MDPI. MDPI.[Link]

-

Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PubMed Central. National Center for Biotechnology Information.[Link]

-

1,2-Bis(diphenylphosphino)ethane - Grokipedia. Grokipedia.[Link]

-

Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/dialkylphosphino)amine-type Ligands | Chemical Reviews - ACS Publications. ACS Publications.[Link]

-

1,2-Bis(diphenylphosphino)ethylene - Wikipedia. Wikipedia.[Link]

- CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents.

-

Five-coordination. XI. Nickel(II) complexes of cis-1,2-bis(diphenylphosphino)ethylene. ACS Publications.[Link]

-

Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands - Graz University of Technology. Graz University of Technology Research Portal.[Link]

-

Dalton Transactions - RSC Publishing. Royal Society of Chemistry.[Link]

-

Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes... - ACS Publications. ACS Publications.[Link]

-

Using the force to synthesize (un)symmetric DPPE derivatives - Research Communities. Nature Portfolio.[Link]

-

1,2-Bis(diphenylphosphino)ethane - Wikipedia. Wikipedia.[Link]

-

Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): an effective catalyst... - Journal of the American Chemical Society. ACS Publications.[Link]

- US9006484B2 - Polymer having bis(diphenylphosphino)binaphthyl groups - Google Patents.

-

CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions - Books. De Gruyter.[Link]

Sources

- 1. 1,1-双(二苯基膦)乙烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C26H22P2 | CID 4327892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 1,1-双(二苯基膦)乙烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. cis-1,2-Bis(diphenylphosphino)ethylene, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. cis-1,2-Bis(diphenylphosphino)ethylene 97 983-80-2 [sigmaaldrich.com]

- 11. books.rsc.org [books.rsc.org]

- 12. download.basf.com [download.basf.com]

- 13. fishersci.ie [fishersci.ie]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Unassuming Ligand with Remarkable Control: A Technical Guide to 1,1-Bis(diphenylphosphino)ethylene

In the intricate world of catalysis and organometallic chemistry, the design and selection of ligands are paramount to steering the course of a chemical transformation. Among the vast arsenal of phosphine-based ligands, 1,1-Bis(diphenylphosphino)ethylene (VDPP) emerges as a molecule of significant interest. Its unique geminal diphosphine structure, where two diphenylphosphino groups are attached to the same carbon atom of an ethylene backbone, imparts distinct electronic and steric properties that have been harnessed in various catalytic applications, most notably in the selective oligomerization of ethylene. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in catalysis, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Core Physicochemical Properties

A thorough understanding of a ligand's foundational characteristics is the bedrock of its effective application. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₂P₂ | [1][2] |

| Molecular Weight | 396.40 g/mol | [1][3] |

| CAS Number | 84494-89-3 | [1][3] |

| Appearance | Solid | [4] |

| Melting Point | 110-111 °C | [2][4] |

| Solubility | Soluble in many organic solvents. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through various routes. Below is a detailed protocol based on established methodologies, designed to provide a reproducible and efficient synthesis.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for the successful synthesis of this air-sensitive compound. The use of an inert atmosphere (e.g., argon or nitrogen) is essential to prevent the oxidation of the phosphine groups. The selection of a strong base like n-butyllithium is necessary to deprotonate a suitable precursor, generating a nucleophilic phosphorus species. The subsequent reaction with a source of the ethylene backbone completes the synthesis.

Experimental Protocol

A multi-step reaction is a common approach to synthesize this compound[1]. A general outline is as follows:

-

Preparation of a Lithiated Phosphine Species: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a solution of a suitable bis(diphenylphosphino)methane precursor in an anhydrous solvent (e.g., a mixture of benzene and hexane) is prepared. The flask is cooled to a low temperature (e.g., 0 °C or -78 °C) in an appropriate bath.

-

Deprotonation: A stoichiometric amount of n-butyllithium (n-BuLi) is added dropwise to the cooled solution with vigorous stirring. The reaction is typically allowed to proceed for a specific duration (e.g., 30 minutes) to ensure complete deprotonation, forming a lithiated intermediate.

-

Reaction with an Ethylene Source: Following the deprotonation, a suitable electrophilic ethylene source is introduced. The reaction mixture is then allowed to warm to room temperature and may be refluxed for several hours to drive the reaction to completion[1].

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using standard organic chemistry techniques. Purification is typically achieved through recrystallization or column chromatography to yield the pure this compound.

The Pivotal Role in Catalysis: Chromium-Catalyzed Ethylene Tetramerization

This compound has garnered significant attention for its application as a ligand in chromium-catalyzed ethylene oligomerization, particularly in the selective production of 1-octene, a valuable linear alpha-olefin. The unique bite angle and electronic properties of the VDPP ligand are crucial in directing the catalytic cycle towards tetramerization over trimerization or polymerization.

The Catalytic Cycle: A Mechanistic Overview

The currently accepted mechanism for chromium-catalyzed ethylene oligomerization involves a metallacyclic pathway. The this compound ligand plays a crucial role in stabilizing the chromium center and influencing the delicate balance of elementary steps within the catalytic cycle.

Figure 1: A simplified representation of the catalytic cycle for chromium-catalyzed ethylene oligomerization.

The this compound ligand influences the relative rates of ethylene insertion and β-hydride elimination. Its specific geometry is thought to favor the formation of the larger metallacycle (chromacyclononane), leading to the selective production of 1-octene[4][5][6][7]. The steric bulk of the diphenylphosphino groups and the constrained bite angle of the geminal arrangement are key factors in this selectivity.

Spectroscopic Characterization: The Signature of this compound

Unequivocal characterization of this compound is crucial for confirming its synthesis and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

-

³¹P NMR Spectroscopy: This is arguably the most informative technique for characterizing phosphine ligands. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, as the two phosphorus atoms are chemically equivalent. The chemical shift is anticipated to be in the range typical for triarylphosphines, which is generally between -10 and -60 ppm[8]. The precise chemical shift can be influenced by the solvent and the presence of any impurities.

A Comparative Perspective: The Significance of the Geminal Arrangement

The arrangement of the phosphine groups in a diphosphine ligand significantly impacts its coordination chemistry and catalytic activity. This compound, with its geminal (1,1) substitution pattern, offers a distinct alternative to the more common vicinal (1,2) diphosphines like 1,2-bis(diphenylphosphino)ethane (dppe) and its ethylene and acetylene analogues.

The smaller bite angle of 1,1-diphosphines compared to their 1,2-counterparts can lead to different coordination geometries and electronic properties of the resulting metal complexes. This can have a profound effect on the outcome of a catalytic reaction, influencing activity, selectivity, and catalyst stability[9][10]. For instance, in some catalytic systems, the more rigid and smaller chelate ring formed by 1,1-diphosphines can enhance catalyst stability and promote specific reaction pathways that are less favored with more flexible 1,2-diphosphine ligands.

Safety and Handling

This compound is an air-sensitive and potentially hazardous chemical. It is classified as a skin and eye irritant and may cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It should be stored under an inert atmosphere to prevent degradation.

Conclusion

This compound stands as a testament to the principle that subtle structural modifications in a ligand can lead to profound changes in catalytic performance. Its unique geminal diphosphine architecture provides a powerful tool for chemists to fine-tune the properties of metal complexes and achieve high selectivity in challenging transformations like ethylene tetramerization. As the demand for efficient and selective catalytic processes continues to grow, the exploration and application of specialized ligands such as this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

-

Catalytic cycle for ethylene oligomerization with a PNP-based chromium catalyst system. ResearchGate. Available at: [Link]

-

Chromium(iii) catalysed ethylene tetramerization promoted by bis(phosphino)amines with an N-functionalized pendant. Dalton Transactions. 2007. Available at: [Link]

-

Subtle Dihedral Angle Effect of Cycloalkyl-Bridged PCCP Diphosphine Ligands on Activity in Chromium-catalyzed Ethylene Tri-/tetramerization. Catalysis Science & Technology. 2023. Available at: [Link]

-

Non-bridged bisphosphine chromium catalysts for ethylene tetramerization: The influence of bridging groups in dynamic catalytic processes. ResearchGate. 2026. Available at: [Link]

-

This compound | C26H22P2 | CID 4327892. PubChem. Available at: [Link]

- Process for synthesizing bis(diphenylphosphino)-alkane. Google Patents.

-

Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. 2022. Available at: [Link]

-

Dalton Transactions. RSC Publishing. Available at: [Link]

-

Chromium(III) catalysed ethylene tetramerization promoted by bis(phosphino)amines with an N-functionalized pendant. PubMed. 2007. Available at: [Link]

-

Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. ResearchGate. 2022. Available at: [Link]

-

Comparative study of 1,1'-bis(diphenylphosphino)cobaltocinium hexafluorophosphate and 1,1'-bis(diphenylphosphino)ferrocene as bidentate ligands. Inorganic Chemistry. 1996. Available at: [Link]

- Environment-friendly synthesis method of diphenyl phosphine chloride. Google Patents.

-

Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. 2024. Available at: [Link]

-

Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. ChemRxiv. 2022. Available at: [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Chromium(III) catalysed ethylene tetramerization promoted by bis(phosphino)amines with an N-functionalized pendant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromium(iii) catalysed ethylene tetramerization promoted by bis(phosphino)amines with an N-functionalized pendant - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Subtle dihedral angle effect of cycloalkyl-bridged PCCP diphosphine ligands on activity in chromium-catalyzed ethylene tri-/tetramerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,1-Bis(diphenylphosphino)ethylene (DPPE): Properties, Synthesis, and Applications in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(diphenylphosphino)ethylene (DPPE), a geminal diphosphine ligand, is a cornerstone in the field of coordination chemistry and homogeneous catalysis. Its unique structural motif, featuring two diphenylphosphino groups attached to the same carbon atom of an ethylene backbone, imparts distinct electronic and steric properties that are highly sought after in the design of efficient transition metal catalysts. This guide provides a comprehensive overview of the physical and chemical properties of DPPE, detailed synthetic protocols, in-depth analysis of its spectroscopic signatures, and a thorough exploration of its applications in pivotal cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery.

Introduction: The Significance of Diphosphine Ligands in Catalysis

Diphosphine ligands have revolutionized the field of homogeneous catalysis by enabling a wide array of transition metal-catalyzed reactions with unprecedented efficiency and selectivity. The ability of these bidentate ligands to chelate to a metal center, forming a stable cyclic complex, profoundly influences the reactivity and stability of the catalytic species. This chelation effect, governed by the ligand's bite angle and steric bulk, is a critical parameter in tuning the outcome of catalytic transformations. This compound (DPPE) stands out within this class of ligands due to its geminal substitution pattern, which offers a unique spatial arrangement of the phosphorus donor atoms compared to its vicinal isomers, such as 1,2-bis(diphenylphosphino)ethane (dppe).

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of DPPE is essential for its effective handling, storage, and application in chemical synthesis.

General Properties

DPPE is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₂₂P₂ | [1] |

| Molecular Weight | 396.40 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 110-111 °C | |

| CAS Number | 84494-89-3 | [1] |

Solubility Profile

| Solvent | Qualitative Solubility |

| Tetrahydrofuran (THF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Toluene | Soluble |

| Ethanol | Sparingly Soluble |

| Water | Insoluble |

Stability and Handling

DPPE is an air-sensitive compound and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine groups.[2] It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common approach involves the reaction of a suitable precursor with a diphenylphosphine source.

Synthetic Pathway

A representative synthesis of DPPE is outlined below. This multi-step reaction involves the deprotonation of a methylenebis(phosphine sulfide) precursor followed by a desulfurization step.[3]

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Lithium Salt

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve methylenebis(diphenylphosphine sulfide) in a mixture of benzene and hexane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to room temperature. The resulting suspension contains the lithium salt of the deprotonated methylenebis(diphenylphosphine sulfide).

Step 2: Desulfurization to Yield this compound

-

To the suspension from Step 1, add a solution of hexachlorodisilane (Si₂Cl₆) in benzene dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by ³¹P NMR spectroscopy until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a white solid.

Spectroscopic Characterization

The structural elucidation of DPPE relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of DPPE.

-

³¹P NMR: The ³¹P{¹H} NMR spectrum of DPPE is expected to show a single resonance, confirming the equivalence of the two phosphorus atoms. The chemical shift provides information about the electronic environment of the phosphorus nuclei. For related diphosphine ligands, the chemical shifts can vary, but for DPPE, a singlet is the characteristic signal.[4]

-

¹H NMR: The ¹H NMR spectrum will display signals corresponding to the phenyl protons and the vinyl protons of the ethylene backbone. The integration and splitting patterns of these signals are consistent with the structure of DPPE.

-

¹³C NMR: The ¹³C NMR spectrum will show resonances for the carbon atoms of the phenyl rings and the ethylene moiety. The carbon atom attached to the two phosphorus atoms will exhibit a characteristic triplet due to coupling with the two phosphorus nuclei. PubChem provides access to the ¹³C NMR spectrum of this compound.[1]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectrum of DPPE will show characteristic absorption bands for the C-H stretching of the aromatic and vinyl groups, as well as P-C stretching vibrations.

-

Mass Spectrometry: The mass spectrum of DPPE will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information. GC-MS data for DPPE is available through PubChem.[1]

Coordination Chemistry and Applications in Catalysis

The primary application of this compound is as a bidentate ligand in transition metal catalysis. Its unique geometry influences the catalytic activity and selectivity of the metal center.

Coordination Modes

DPPE typically coordinates to a metal center in a chelating fashion, forming a four-membered ring. This coordination mode imposes a small bite angle, which can have a significant impact on the catalytic properties of the resulting complex.

Caption: Chelating coordination mode of DPPE to a metal center (M).

Applications in Cross-Coupling Reactions

While specific, detailed protocols for the use of this compound in major cross-coupling reactions are not as extensively documented as for its 1,2-isomer, its structural similarity suggests its potential as an effective ligand in these transformations. The general catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are well-established and are presented below, with the ligand denoted as L₂ for a generic diphosphine like DPPE.

5.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.[5][6]

5.2.2. Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Caption: General catalytic cycle for the Heck reaction.[7]

5.2.3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.

Caption: General catalytic cycle for the Buchwald-Hartwig amination.[8][9]

The use of DPPE as a ligand in chromium-catalyzed ethylene tri- and tetramerization reactions has also been reported.

Conclusion

This compound is a valuable and versatile diphosphine ligand with unique structural and electronic properties. Its geminal arrangement of phosphine donors leads to a small bite angle upon coordination to a metal center, which can be exploited to fine-tune the reactivity and selectivity of catalytic processes. While detailed studies on its application in all major cross-coupling reactions are still emerging, its demonstrated utility in palladium and chromium catalysis underscores its potential for broader application in organic synthesis and drug development. Further research into the coordination chemistry and catalytic behavior of DPPE is warranted to fully unlock its capabilities as a powerful tool for the construction of complex molecular architectures.

References

-

Goli, M.; Grim, S. O. A new synthesis of 1,1-bis(diphenylphosphino)ethene. Tetrahedron Letters1991 , 32 (30), 3631-3634. [Link]

-

Ruiz-Castillo, P.; Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

-

1,2-Bis(diphenylphosphino)ethane | C26H24P2 | CID 74267 - PubChem. [Link]

-

This compound | C26H22P2 | CID 4327892 - PubChem. [Link]

-

Sunesson, Y.; Limé, E.; Nilsson Lill, S. O.; Meadows, R. E.; Norrby, P.-O. Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry2014 , 79 (24), 11961-9. [Link]

-

Barrios-Landeros, F.; Hartwig, J. F. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

- Process for synthesizing bis(diphenylphosphino)

-

SUPPLEMENTARY INFORMATION FOR New Journal of Chemistry Synthesis and molecular structures of divalent bridged bis(guanidinate) e. [Link]

-

1,2-Bis(diphenylphosphino)ethylene - Wikipedia. [Link]

-

Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. [Link]

-

Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

-

Al-Masum, M.; El-Hakam, S. A.; El-Nahas, A. M. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. [Link]

-

Synthesis and characterizations of N,N-bis(diphenylphosphino)ethylaniline derivatives and X-ray crystal structure of palladium (II), platinum (II) complexes | Request PDF. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst - ResearchGate. [Link]

-

The Suzuki reaction - YouTube. [Link]

-

Metal-metal cooperation via 1,1'-bis(diphenylphosphino)ferrocene (dppf). 1. Structurally distinctive silver(I) dppf complexes of nitrato and carboxylato ligands in variable coordination modes. Crystal structures of [Ag(NO3)(dppf)]2.cntdot.2CHCl3, [Ag2(HCO2)2(dppf)3]. cntdot. 2CH2Cl2, [Ag2(CH3CO2)2(dppf)]2, and Ag2(C6H5CO2)2(dppf) - ACS Publications - American Chemical Society. [Link]

-

Crystal and molecular structures of dichloro[bis(diphenylphosphino)methane]palladium(II), dichloro[bis(diphenylphosphino)ethane]palladium(II), and dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) | Inorganic Chemistry - ACS Publications. [Link]

-

Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes [Fe(η5-C5R4PPh2)2]n+ (dppf, R = H, n = 0; dppomf, R = Me, n = 0; dppomf+, R = Me, n = 1). Synthesis, Characterization, and - ACS Publications. [Link]

-

The Intramolecular Heck Reaction - Macmillan Group. [Link]

-

Crystal structure of bis(triphenylphospine-κP)-dichloro-palladium(II) - Acetonitrile (1:1), [PdCl 2(C 18H 15P) 2] · CH 3CN - ResearchGate. [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. [Link]

-

Impact of Coordination Geometry, Bite Angle, and Trans Influence on Metal-Ligand Covalency in Phenyl-Substituted Phosphine Complexes of Ni and Pd - PubMed. [Link]

-

Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization - American Chemical Society. [Link]

-

Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions - ResearchGate. [Link]

-

oxidative addition of bifunctional ligand to palladium, stabilized with 1,2-bis(diphenylphosphino)ethane. [Link]

-

Download PDF (Inglês) - SciELO. [Link]

-

1,2-Bis(diphenylphosphino)ethane - Grokipedia. [Link]

-

Catalysis Today 442 (2024) 114893 - UniMiB. [Link]

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

Structure of bis(dimethylphenylphosphine)(ethylene)(carbonyl)dichlororuthenium(II), RuCl2(CO)(C2H4)(P(CH3)2(C6H5))2, a six-coordinate d6 complex containing ethylene as a ligand | Inorganic Chemistry - ACS Publications. [Link]

-

Palladium(II) complexes of 1,2-bis(diphenylphosphino)ethane: Synthesis, characterization and biological activity - American Chemical Society - ACS Fall 2025. [Link]

-

Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh 4 (CO) 8+2n (L) 2−n (n = 0, 1) and {Rh 4 (CO) 10 L} 2 Monomeric and Dimeric Species - MDPI. [Link]

-

Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): an effective catalyst for cross-coupling of secondary and primary alkyl Grignard and alkylzinc reagents with organic halides | Journal of the American Chemical Society. [Link]

-

Palladium complexes with bis(diphenylphosphinomethyl)amino ligands and their application as catalysts for the Heck reaction - ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Heck Reaction - Organic Chemistry Portal. [Link]

-

I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD - Knowledge Commons. [Link]

Sources

- 1. This compound | C26H22P2 | CID 4327892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectral Data of 1,1-Bis(diphenylphosphino)ethylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the scientifically significant ligand, 1,1-Bis(diphenylphosphino)ethylene (DPPE). A thorough understanding of its spectral characteristics is fundamental for researchers in organometallic chemistry, catalysis, and materials science. This document will delve into the intricacies of ¹H, ¹³C, and ³¹P NMR spectroscopy as it pertains to DPPE, offering insights into spectral interpretation, experimental considerations, and the underlying chemical principles.

Introduction to this compound (DPPE)

This compound, with the chemical formula C₂₆H₂₂P₂, is a geminal diphosphine ligand. Its structure, featuring two diphenylphosphino groups attached to the same carbon of an ethylene backbone, imparts unique steric and electronic properties that make it a valuable ligand in coordination chemistry. These properties influence the stability, reactivity, and selectivity of the resulting metal complexes, which find applications in various catalytic processes. Accurate characterization of this ligand is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.

The Critical Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organophosphorus compounds like DPPE. The magnetic properties of the ¹H, ¹³C, and ³¹P nuclei provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For DPPE, a combination of these three NMR techniques is essential for unambiguous characterization.

Expert Insight: The phosphorus-31 nucleus is particularly informative for phosphine ligands. Its large chemical shift dispersion and sensitivity to the electronic environment at the phosphorus center make ³¹P NMR a primary tool for assessing ligand purity, coordination to a metal center, and the nature of the metal-phosphorus bond.

Experimental Protocols for NMR Analysis of DPPE

The acquisition of high-quality NMR spectra for DPPE requires careful attention to experimental detail, primarily due to its sensitivity to oxidation.

Sample Preparation: A Self-Validating System

Given that phosphine ligands are often air-sensitive, proper sample preparation is crucial to prevent the formation of the corresponding phosphine oxide, which would complicate spectral analysis.[1]

Protocol for Preparing an Air-Sensitive NMR Sample:

-

Glovebox Environment: All manipulations of solid DPPE should ideally be performed in an inert atmosphere glovebox.

-

Solvent Degassing: The chosen deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂) must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles.

-

Sample Transfer:

-

Weigh the desired amount of DPPE (typically 5-20 mg for ¹H and ¹³C NMR, and can be less for the more sensitive ³¹P NMR) into a clean, dry vial inside the glovebox.

-

Add the degassed deuterated solvent (approximately 0.6-0.7 mL for a standard 5 mm NMR tube) to dissolve the sample.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulate matter.

-

-

Sealing the Tube: The NMR tube should be sealed with a tight-fitting cap. For long-term storage or analysis at elevated temperatures, flame-sealing the NMR tube under vacuum is recommended.

This rigorous protocol ensures the integrity of the sample, leading to reproducible and accurate NMR data.

Instrument Parameters

The following are typical instrument parameters for acquiring NMR spectra of DPPE.

| Parameter | ¹H NMR | ¹³C{¹H} NMR | ³¹P{¹H} NMR |

| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher | 162 MHz or higher |

| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K | 298 K |

| Pulse Program | Standard 90° pulse | Standard 90° pulse with proton decoupling | Standard 90° pulse with proton decoupling |

| Number of Scans | 8-16 | 128-1024 (or more, depending on concentration) | 16-64 |

| Relaxation Delay | 1-5 s | 2-5 s | 5-10 s |

Causality Behind Experimental Choices:

-

Proton Decoupling in ¹³C and ³¹P NMR: The spectra are typically acquired with broadband proton decoupling to simplify the spectrum by collapsing proton-carbon and proton-phosphorus couplings, resulting in sharp, singlet-like resonances for each unique carbon and phosphorus atom. This significantly enhances the signal-to-noise ratio.

-

Relaxation Delay in ³¹P NMR: Phosphorus nuclei can have long relaxation times (T1). A longer relaxation delay is often necessary to ensure complete relaxation between pulses, which is crucial for obtaining quantitative data.

Interpreting the NMR Spectra of this compound

The following sections detail the expected chemical shifts and coupling constants for each type of NMR spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum of DPPE is characterized by signals from the phenyl protons and the vinyl protons.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Phenyl (C₆H₅) | ~7.2-7.5 | Multiplet | - |

| Vinyl (=CH₂) | ~5.5-6.0 | Doublet of triplets or more complex multiplet | ²JPH, ³JPH |

Expert Analysis: The vinyl protons (=CH₂) are of particular interest. They are chemically equivalent but magnetically non-equivalent due to coupling to the two phosphorus nuclei. The signal will appear as a complex multiplet due to geminal (²JPH) and vicinal (³JPH) phosphorus-hydrogen couplings. The exact appearance of this multiplet is highly dependent on the spectrometer frequency. The phenyl region will show a complex multiplet due to the overlapping signals of the ortho, meta, and para protons.

¹³C{¹H} NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to P-C coupling) | Coupling Constants (J, Hz) |

| Vinyl (=CH₂) | ~120-130 | Triplet (or doublet of doublets) | ²JPC |

| Vinyl (P-C=) | ~140-150 | Triplet (or doublet of doublets) | ¹JPC |

| Phenyl (ipso) | ~135-140 | Triplet (or doublet of doublets) | ¹JPC |

| Phenyl (ortho, meta, para) | ~128-134 | Doublets or singlets | ²JPC, ³JPC, ⁴JPC |

In-depth Look at P-C Couplings: The carbon signals of the ethylene backbone and the ipso-carbons of the phenyl rings will exhibit significant coupling to the phosphorus nuclei. The P-C= carbon will show a large one-bond coupling constant (¹JPC), while the =CH₂ carbon will display a smaller two-bond coupling (²JPC). These couplings are diagnostic for the geminal arrangement of the phosphino groups. The appearance as a triplet arises when the two phosphorus nuclei are magnetically equivalent, leading to a 1:2:1 splitting pattern.

³¹P{¹H} NMR Spectral Data

The proton-decoupled ³¹P NMR spectrum is the most straightforward and is crucial for assessing the purity of the ligand.

| Phosphorus | Chemical Shift (δ, ppm) | Multiplicity |

| P(Ph)₂ | ~ -20 to -25 | Singlet |

Trustworthiness of the Data: For pure this compound, the ³¹P{¹H} NMR spectrum should exhibit a single, sharp singlet in the expected chemical shift range for tertiary phosphines. The presence of a second signal around +25 to +35 ppm is indicative of the formation of the corresponding phosphine oxide, signaling that the sample has been exposed to air. The chemical shift is referenced to an external standard of 85% H₃PO₄.

Logical and Experimental Workflows

The characterization of DPPE and its derivatives follows a logical progression of NMR experiments.

Standard Characterization Workflow

Caption: Standard workflow for the synthesis and NMR characterization of DPPE.

Investigating Metal Complexation

NMR is also a powerful tool for studying the coordination of DPPE to a metal center.

Caption: Workflow for studying metal complexation of DPPE using NMR.

Expert Insight on Metal Complexation: Upon coordination to a metal center, the ³¹P NMR chemical shift of DPPE will change significantly. This "coordination shift" (Δδ = δcomplex - δfree ligand) is highly diagnostic of the nature of the metal and the geometry of the complex. Furthermore, if the metal has a spin-active nucleus (e.g., ¹⁹⁵Pt, ¹⁰³Rh), coupling between the metal and phosphorus nuclei will be observed, providing direct evidence of bonding.

Conclusion

The comprehensive NMR analysis of this compound is a cornerstone of its application in modern chemistry. This guide has provided a detailed framework for understanding and acquiring the ¹H, ¹³C, and ³¹P NMR spectra of this important ligand. By adhering to rigorous experimental protocols and understanding the nuances of spectral interpretation, researchers can confidently characterize DPPE and its derivatives, paving the way for new discoveries in catalysis and materials science.

References

-

Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Monitoring the oxidation of Phosphine ligands using 31P NMR. (2023, March 13). Magritek. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

- Jolly, P. W., & Wilke, G. (1974). The Organic Chemistry of Nickel: Volume I: Organonickel Complexes. Academic Press.

- Grushin, V. V. (2004). 1,1-Bis(diphenylphosphino)methane. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. (2018). Journal of Chemical Education. Retrieved from [Link]

-

Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes. (2022). ACS Publications. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 1,1-Bis(diphenylphosphino)ethylene (dppey)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,1-Bis(diphenylphosphino)ethylene (dppey)

This compound (dppey), a geminal diphosphine ligand, has garnered significant attention in the fields of coordination chemistry and catalysis. Its unique structural motif, featuring two diphenylphosphino groups attached to the same carbon atom of an ethylene backbone, imparts distinct electronic and steric properties that influence the reactivity and stability of its metal complexes. This guide provides a comprehensive analysis of the crystal structure of dppey, offering insights into its synthesis, molecular geometry, and the implications of its solid-state architecture for its applications in catalysis and materials science. Understanding the precise three-dimensional arrangement of atoms within the dppey crystal is paramount for designing novel catalysts with enhanced selectivity and efficiency, and for developing new materials with tailored properties.

Synthesis and Crystallization of this compound: A Self-Validating Protocol

The reliable synthesis and subsequent crystallization of high-purity dppey are foundational to its structural analysis and application. While various synthetic routes exist for diphosphine ligands, a common and effective method for preparing dppey involves the reaction of a suitable precursor with diphenylphosphine or its derivatives. A general, self-validating protocol is outlined below, emphasizing the causality behind each experimental choice to ensure reproducibility and high yield.

Experimental Protocol: Synthesis of dppey

A robust synthesis of dppey can be adapted from established methods for related bis(diphenylphosphino)alkanes. One such approach involves the reaction of metallic lithium with triphenylphosphine to generate lithium diphenylphosphide, which is then reacted with a suitable ethylene precursor.

Step-by-Step Methodology:

-

Generation of Lithium Diphenylphosphide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add dry tetrahydrofuran (THF). To this, add freshly cut lithium metal followed by the slow addition of triphenylphosphine. The reaction is stirred for several hours, during which the solution typically develops a deep red color, indicative of the formation of the lithium diphenylphosphide. The use of an inert atmosphere is critical to prevent the oxidation of the highly reactive phosphide intermediate.

-

Reaction with Ethylene Precursor: The resulting solution of lithium diphenylphosphide is cooled to 0 °C. A suitable 1,1-dihaloethylene precursor is then added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Workup and Purification: The reaction mixture is carefully quenched with degassed water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as a toluene-ethanol mixture, to yield crystalline dppey.

Experimental Protocol: Single Crystal Growth of dppey

Obtaining single crystals of dppey suitable for X-ray diffraction requires careful control of the crystallization conditions. The principle behind single crystal growth is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Step-by-Step Methodology:

-

Solvent Selection: Dissolve the purified dppey in a minimal amount of a "good" solvent in which it is readily soluble at room temperature (e.g., dichloromethane or chloroform).

-

Inducing Supersaturation: The key to crystallization is to slowly induce supersaturation. This can be achieved through several methods:

-

Slow Evaporation: The vial containing the solution is loosely capped to allow for the slow evaporation of the solvent over several days.

-

Vapor Diffusion: Place the vial containing the dppey solution inside a larger, sealed container that also contains a "poor" solvent in which dppey is less soluble (e.g., hexane or pentane). The vapor of the poor solvent will slowly diffuse into the dppey solution, reducing its solubility and promoting crystal growth.

-

Slow Cooling: A saturated solution of dppey at an elevated temperature can be slowly cooled to room temperature, and then further cooled in a refrigerator or freezer.

-

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested from the mother liquor and washed with a small amount of cold, poor solvent to remove any surface impurities.

The workflow for the synthesis and crystallization of dppey is illustrated in the following diagram:

Caption: Workflow for the synthesis, crystallization, and analysis of this compound.

Crystal Structure Analysis of this compound

Analysis of Coordinated dppey

An examination of the crystal structure of a ruthenium complex containing dppey (COD entry 7013343) reveals key structural features of the coordinated ligand.

| Crystallographic Parameter | Value (for Ru-dppey complex) |

| Crystal System | Orthorhombic |

| Space Group | P b c n |

| a (Å) | 15.043 |

| b (Å) | 23.607 |

| c (Å) | 15.831 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data from COD entry 7013343

In this complex, the dppey ligand coordinates to the ruthenium center in a bidentate fashion, forming a four-membered chelate ring. The P-C-P bond angle within the ligand is a critical parameter that influences the bite angle (P-M-P) and, consequently, the geometry and reactivity of the metal complex. The phenyl groups on the phosphorus atoms adopt a propeller-like arrangement to minimize steric hindrance.

The molecular structure of dppey can be visualized as follows:

Caption: Molecular structure of this compound.

Spectroscopic Characterization of dppey

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized dppey.

-

³¹P NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most informative technique for characterizing phosphine ligands. For dppey, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, indicative of the two equivalent phosphorus atoms. The chemical shift provides information about the electronic environment of the phosphorus nuclei.

-

¹H and ¹³C NMR Spectroscopy: Proton and carbon-13 NMR spectroscopy are used to confirm the organic framework of the molecule. The vinyl protons of the ethylene backbone typically appear as a characteristic multiplet in the ¹H NMR spectrum. The ¹³C NMR spectrum will show distinct signals for the vinyl carbons and the aromatic carbons of the phenyl groups.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the molecule, including the C=C stretching vibration of the ethylene unit and the various vibrations associated with the phenyl rings.

-

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of dppey and to analyze its fragmentation pattern, further confirming its structure.[1]

Applications in Catalysis and Drug Development

The unique structural and electronic properties of dppey, as revealed by its crystal structure and spectroscopic data, make it a valuable ligand in various catalytic applications. Its ability to form stable chelate complexes with a range of transition metals is key to its utility.

-

Palladium-Catalyzed Cross-Coupling Reactions: Dppey has been successfully employed as a ligand in palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules. The bite angle and steric bulk of the dppey ligand can influence the selectivity and activity of the palladium catalyst.

-

Chromium-Catalyzed Olefin Oligomerization: In the field of polymer chemistry, dppey and its derivatives have been utilized as ligands in chromium-based catalysts for the selective oligomerization of ethylene. The ligand's structure plays a crucial role in controlling the distribution of the resulting alpha-olefins.

-

Potential in Drug Development: While dppey itself is not a therapeutic agent, its metal complexes have potential applications in medicinal chemistry. For example, phosphine-containing metal complexes are being investigated as anticancer agents. A thorough understanding of the ligand's structure is essential for the rational design of such metallodrugs.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. From a detailed, self-validating protocol for its synthesis and crystallization to an analysis of its molecular geometry and spectroscopic characterization, this guide offers valuable insights for researchers in chemistry and drug development. The structural features of dppey, particularly its unique geminal diphosphine arrangement, are directly linked to its performance as a ligand in catalysis. A deeper understanding of its solid-state structure will undoubtedly pave the way for the development of more efficient and selective catalytic systems and novel materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Crystallography Open Database. COD entry 7013343. [Link]

- Google Patents. Process for synthesizing bis(diphenylphosphino)-alkane. CN102020674A.

Sources

An In-depth Technical Guide to the Synthesis of Vinylidenebis(diphenylphosphine)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of vinylidenebis(diphenylphosphine), a crucial bidentate phosphine ligand in coordination chemistry and catalysis. The methodologies presented are grounded in established literature, with a focus on providing not only procedural steps but also the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of Vinylidenebis(diphenylphosphine)

Vinylidenebis(diphenylphosphine), also known as 1,1-bis(diphenylphosphino)ethylene or VDPP, is a unique geminal diphosphine ligand. Its distinct molecular architecture, where two diphenylphosphino groups are attached to the same carbon atom of a vinylidene moiety, imparts specific steric and electronic properties to its metal complexes. These characteristics make it a valuable ligand in a variety of catalytic applications, including cross-coupling reactions and polymerization. The synthesis of VDPP, therefore, is a critical process for the advancement of these catalytic systems.

Core Synthesis Methodology: The Goli-Grim Approach

A robust and high-yielding synthesis of vinylidenebis(diphenylphosphine) was developed by Goli and Grim and remains a cornerstone method for the preparation of this ligand. The synthesis is a two-step process commencing from the readily prepared methylenebis(diphenylphosphine sulfide).

Reaction Scheme

The overall transformation can be depicted as follows:

Caption: Overall reaction scheme for the synthesis of vinylidenebis(diphenylphosphine).

Step 1: Synthesis of the Starting Material, Methylenebis(diphenylphosphine sulfide)

The precursor, methylenebis(diphenylphosphine sulfide), can be conveniently prepared by the direct sulfurization of bis(diphenylphosphino)methane (dppm).

Experimental Protocol:

-

To a solution of bis(diphenylphosphino)methane in a suitable solvent such as toluene or dichloromethane, add two equivalents of elemental sulfur.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the shift from the phosphine signal of dppm to the phosphine sulfide signal.

-

Upon completion, the solvent is removed under reduced pressure, and the resulting solid can be purified by recrystallization to yield methylenebis(diphenylphosphine sulfide) as a white solid.

Step 2: Synthesis of Vinylidenebis(diphenylphosphine)

This two-step, one-pot procedure transforms methylenebis(diphenylphosphine sulfide) into the target ligand.

Experimental Protocol:

-

Step 2a: Deprotonation

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, dissolve methylenebis(diphenylphosphine sulfide) in a mixture of anhydrous benzene and hexane.

-

Cool the solution in an ice bath and slowly add two equivalents of n-butyllithium (n-BuLi) in hexanes.

-

After the addition is complete, remove the ice bath and reflux the reaction mixture for 4 hours. This results in the formation of a dilithiated intermediate.

-

-

Step 2b: Reductive Desulfurization and Rearrangement

-

Cool the solution containing the dilithiated intermediate to room temperature.

-

Slowly add a solution of hexachlorodisilane (Si₂Cl₆) in benzene. An exothermic reaction is expected.

-

After the addition, heat the reaction mixture to reflux. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with benzene.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford vinylidenebis(diphenylphosphine) as a white crystalline solid. This method has been reported to yield the product in up to 88%.[1]

-

Reaction Mechanism: A Causal Explanation

Understanding the underlying mechanism is crucial for optimizing the reaction and troubleshooting potential issues.

Caption: Simplified mechanistic pathway for the synthesis.

The first step involves the abstraction of the two acidic methylene protons by the strong base, n-butyllithium, to form a dianionic species. In the second step, hexachlorodisilane acts as a reducing agent to remove the sulfur atoms from the phosphine sulfide moieties. This is followed by a rearrangement to form the thermodynamically stable vinylidene structure. The precise nature of the rearrangement is complex but is driven by the formation of the P-C double bond character in the intermediate ylidic structures followed by migration.

Characterization of Vinylidenebis(diphenylphosphine)

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand.

| Property | Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₂₆H₂₂P₂ |

| Molecular Weight | 396.40 g/mol |

| Melting Point | 110-111 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most diagnostic technique for phosphine-containing compounds. Vinylidenebis(diphenylphosphine) exhibits a single resonance in the ³¹P{¹H} NMR spectrum, typically around -20 to -25 ppm (in CDCl₃), confirming the presence of two equivalent phosphorus atoms.

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the two vinylidene protons (=CH₂) and multiplets in the aromatic region corresponding to the phenyl protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the vinylidene carbons and the aromatic carbons. The quaternary carbon attached to the two phosphorus atoms will appear as a triplet due to coupling with the two phosphorus nuclei.

Safety Considerations

-

n-Butyllithium: is a pyrophoric reagent and must be handled under an inert atmosphere (argon or nitrogen) with extreme care.

-

Hexachlorodisilane: is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood.

-

Solvents: Benzene is a known carcinogen, and appropriate personal protective equipment (PPE) should be worn. Whenever possible, substitution with a less hazardous solvent like toluene should be considered and optimized.

-

General Precautions: All manipulations should be carried out in a fume hood, and appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of vinylidenebis(diphenylphosphine) via the Goli-Grim method provides a reliable and high-yielding route to this valuable ligand. By understanding the detailed experimental protocol, the underlying reaction mechanism, and the necessary safety precautions, researchers can confidently prepare this compound for their applications in catalysis and coordination chemistry. The characterization data provided serves as a benchmark for confirming the successful synthesis of the target molecule.

References

- Goli, S. P.; Grim, S. O. A convenient synthesis of vinylidenebis(diphenylphosphine). Tetrahedron Lett.1991, 32 (30), 3631–3634.

Sources

The Unsung Virtuoso: A Technical Guide to the 1,1-Bis(diphenylphosphino)ethylene Ligand

Foreword: Beyond the Commonplace Ligand

In the vast orchestra of transition metal catalysis, the choice of a ligand is akin to selecting the lead instrument. While many researchers are familiar with the stalwarts of the diphosphine family, such as dppe and dppm, a less-heralded yet uniquely potent ligand, 1,1-Bis(diphenylphosphino)ethylene (dppene), offers a distinct set of characteristics that can unlock challenging chemical transformations. This guide provides an in-depth exploration of the synthesis, core properties, and catalytic applications of dppene, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its full potential.

The Genesis of a Unique Ligand: Synthesis of Dppene

The creation of a high-purity ligand is the bedrock of reproducible catalytic performance. The synthesis of this compound, while not without its nuances, is an accessible procedure for a moderately equipped organic chemistry laboratory. The most prevalent and reliable methods involve the reaction of a diphenylphosphine precursor with a suitable C2 electrophile.

A Validated Synthetic Protocol

This protocol is a composite of established methods, designed for robustness and reproducibility.

Materials and Reagents:

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Diphenylphosphine

-

1,1-Dichloroethylene

-

Degassed water

-

Hexane, anhydrous

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

-

Preparation of Lithium Diphenylphosphide: Under an inert atmosphere, dissolve diphenylphosphine (2 equivalents) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Slowly add n-butyllithium (2 equivalents) dropwise while maintaining the temperature at 0 °C. The solution will typically turn a deep red or orange, indicating the formation of the lithium diphenylphosphide. Allow the reaction to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotonation.

-

Reaction with 1,1-Dichloroethylene: Cool the solution of lithium diphenylphosphide back down to -78 °C using a dry ice/acetone bath. Slowly add 1,1-dichloroethylene (1 equivalent) dropwise. It is crucial to maintain a low temperature during the addition to control the reactivity and minimize side reactions. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Isolation: Carefully quench the reaction by the slow addition of degassed water. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is typically a solid. Recrystallization from a suitable solvent system, such as ethanol or a mixture of toluene and hexane, will yield pure this compound as a white crystalline solid.[1]

Self-Validation and Quality Control: The purity of the synthesized dppene should be confirmed by ³¹P NMR spectroscopy, which should show a single sharp peak. ¹H and ¹³C NMR spectroscopy can further confirm the structure. The melting point of the purified product should be in the range of 110-111 °C.[2][3]

The Heart of the Matter: Core Ligand Characteristics